![molecular formula C7H10N4 B187957 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole CAS No. 197355-90-1](/img/structure/B187957.png)
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole, also known as EMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMT belongs to the family of triazoles and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole is not fully understood. However, studies have suggested that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole exerts its therapeutic effects by modulating various molecular targets, including enzymes, receptors, and signaling pathways. For example, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has also been found to activate the peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating inflammation.
Biochemische Und Physiologische Effekte
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole also has some limitations, including its poor solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. One potential direction is to optimize the synthesis method to improve the yield and purity of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole to determine its optimal dosing and administration. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole in humans.
Synthesemethoden
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can be synthesized through various methods, including the reaction of 3-ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization using sodium hydroxide. Another method involves the reaction of 3-ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-4-carboxylic acid with thionyl chloride, followed by the addition of hydrazine hydrate and cyclization using sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been found to have neuroprotective effects by preventing neuronal cell death.
Eigenschaften
CAS-Nummer |
197355-90-1 |
|---|---|
Produktname |
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole |
Molekularformel |
C7H10N4 |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
3-ethyl-6-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-8-9-7-4-5(2)10-11(6)7/h4,10H,3H2,1-2H3 |
InChI-Schlüssel |
FEEOCYBANFHZNW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1NC(=C2)C |
Kanonische SMILES |
CCC1=NN=C2N1NC(=C2)C |
Synonyme |
1H-Pyrazolo[5,1-c]-1,2,4-triazole, 3-ethyl-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



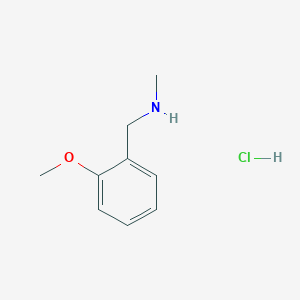
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
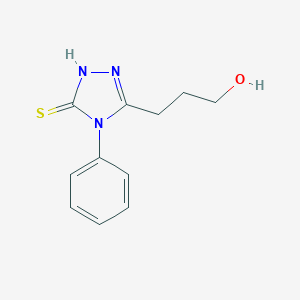

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
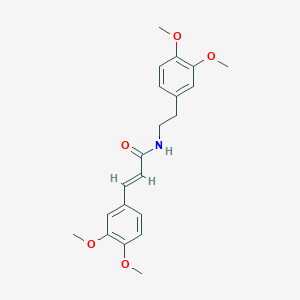
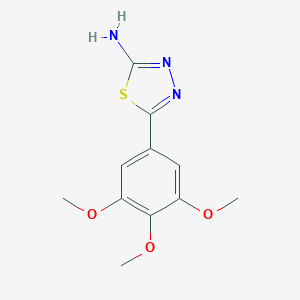
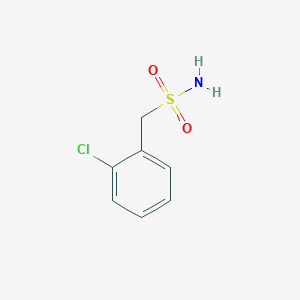
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)